DACB, like other cardiac steroids, is known to inhibit the Na+/K+ ATPase pump, an enzyme crucial for maintaining ion balance across cell membranes. This inhibition can have various effects depending on the cell type. In some studies, DACB has shown promise in:
Further research is needed to determine the efficacy and safety of DACB in these applications.
Beyond its effect on the Na+/K+ ATPase pump, some studies suggest DACB might have other biological activities:
Desacetylcinobufagin is a cardiotonic steroid and an active metabolite of cinobufagin, identified by its CAS number 4026-95-3. It is primarily recognized for its cytotoxic properties against various cancer cell lines, including HepG2 (human liver cancer), K562 (human chronic myelogenous leukemia), and HL-60 (human promyelocytic leukemia) cells, with reported half-maximal inhibitory concentrations (IC50s) indicating significant potency in these assays . The compound's molecular formula is C24H32O5, and it has a molecular weight of 400.51 g/mol . Desacetylcinobufagin is characterized by its white solid appearance and is considered an important compound in the study of natural products derived from toad venom.
Desacetylcinobufagin exhibits cytotoxicity against various human cancer cell lines, including HepG2 (liver), K562 (leukemia), and HL-60 (leukemia) cells []. The exact mechanism of action remains under investigation, but it is believed to involve inhibition of the Na+/K+-ATPase enzyme, a critical regulator of cellular ion balance []. This disruption can lead to cell death through a process known as apoptosis.
The primary chemical reaction involving desacetylcinobufagin is deacetylation, which occurs when the acetyl group at the C-16 position of cinobufagin is enzymatically removed . This metabolic transformation is crucial as it leads to the formation of desacetylcinobufagin, which serves as a significant urinary metabolite of cinobufagin . Additionally, hydroxylation reactions may also play a role in the metabolism of desacetylcinobufagin, although the specifics of these reactions require further investigation .
Desacetylcinobufagin exhibits notable biological activities, particularly its cytotoxic effects on cancer cells. Research indicates that it can induce apoptosis in HepG2 cells and has shown potential in inhibiting cell proliferation in various leukemia cell lines . Furthermore, its role as an isoform-specific probe for UDP-glucuronosyltransferases UGT1A4 and UGT1A3 suggests potential applications in drug metabolism studies . The compound's ability to interact with specific enzymes highlights its importance in pharmacological research.
The synthesis of desacetylcinobufagin primarily occurs through the metabolic conversion of cinobufagin via enzymatic deacetylation. This process can be facilitated by microbial transformations, where specific fungi such as Fusarium avenaceum have been shown to convert desacetylcinobufagin into various metabolites . Additionally, alternative synthesis methods may involve chemical modifications or biotransformation techniques using plant cell cultures or fungal systems to produce derivatives with enhanced biological activity.
Desacetylcinobufagin has potential applications in pharmacology and medicinal chemistry due to its cytotoxic properties against cancer cells. Its role as a natural product derived from traditional medicine sources, particularly in Asian herbal practices, also positions it as a candidate for further research into anticancer therapies. Additionally, its interaction with metabolic enzymes makes it valuable for studies on drug metabolism and pharmacokinetics.
Interaction studies involving desacetylcinobufagin have focused on its effects on various biological systems. For instance, investigations into its cytotoxicity have revealed interactions with cellular pathways that lead to apoptosis in cancer cells . Moreover, studies exploring its role as a substrate for UDP-glucuronosyltransferases indicate that it may influence drug metabolism pathways and could be part of broader studies on drug-drug interactions .
Desacetylcinobufagin shares structural similarities with other cardiotonic steroids and natural products derived from toad venom. Below are some similar compounds:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Cinobufagin | High | Cytotoxic to cancer cells | Precursor to desacetylcinobufagin |
| Bufalin | Moderate | Antitumor activity | Exhibits cardiotonic properties |
| Resibufogenin | Moderate | Anticancer effects | Less studied but structurally related |
| Proscillaridin | Low | Cardiotonic effects | Different source but similar activity |
Desacetylcinobufagin stands out due to its specific metabolic pathway derived from cinobufagin and its unique cytotoxic profile against certain cancer cell lines. Its role as a metabolite also distinguishes it from other compounds that do not undergo similar transformations.
The biosynthesis of desacetylcinobufagin in Bufonidae species follows complex steroid metabolic pathways that diverge from traditional mammalian steroidogenesis. Research has demonstrated that bufadienolide biosynthesis in toads utilizes cholesterol as the primary precursor, but through pathways that are independent of conventional cholesterol side-chain cleavage mechanisms [1] [2].
The fundamental biosynthetic pathway begins with cholesterol as the initial steroid backbone [3] [2]. In Bufo species, transcriptomic analyses have identified 389 candidate genes involved in bufadienolide biosynthesis, which can be categorized into three distinct metabolic phases: terpenoid backbone biosynthesis, cholesterol biosynthesis, and downstream bufadienolide modifications [4]. The cholesterol side-chain cleavage enzyme CYP11A1 has been characterized in Bufo bufo gargarizans, demonstrating its role in converting cholesterol to pregnenolone [4]. However, unlike mammalian systems, pregnenolone does not serve as a direct precursor for bufadienolide formation in amphibians [1] [3].
The biosynthetic machinery in toad species involves specialized enzymatic systems that differentiate bufadienolide production from classical steroidogenesis. Key enzymes identified include 3β-hydroxysteroid dehydrogenase and steroid 5β-reductase, which accumulate at nearly 20-fold higher concentrations in venom glands compared to liver tissue [4]. This tissue-specific expression pattern indicates specialized metabolic compartmentalization for bufadienolide biosynthesis.
Isotope labeling studies using [1,2-3H]cholesterol and [21-14C]coprostanol in Bufo arenarum have confirmed that cholesterol and steroids maintaining intact cholesterol-type side chains are incorporated into bufadienolides, while steroid derivatives with degraded side chains, such as 20-keto-pregnanes, are not converted [3]. This selectivity suggests that the bufadienolide biosynthetic pathway requires specific structural features for substrate recognition and processing.
The biogenetic pathway also involves cytochrome P450 enzymes that catalyze site-specific modifications of steroid intermediates. Recent mining of cytochrome P450 enzymes from toad transcriptomes has identified eight distinct CYP enzymes capable of hydroxylating bufadienolide precursors at different positions [5]. These enzymes demonstrate remarkable substrate specificity and catalytic efficiency, with some variants showing six-fold improvements in catalytic performance [5].
Desacetylcinobufagin exhibits distinctive ecological distribution patterns within Bufonidae species, with significant variation in concentration and chemical profiles across geographic regions. In Bufo bufo gargarizans, comprehensive phytochemical investigations have documented desacetylcinobufagin as a consistently present compound, with concentrations ranging from 0.94 to 2.15 percent of dry weight in skin secretions [6] [7].
The Asian toad Bufo gargarizans demonstrates remarkable geographic variation in bufadienolide composition across its extensive range in eastern, southwestern, and central China [8]. Regional analysis has revealed that toads from eastern China exhibit distinct chemical profiles compared to populations from central and southwestern regions, with variations in bufadienolide concentrations showing specific spatial structure related to the biosynthetic origins of these compounds [8]. The degree of chemical variation increases significantly with increasing geographical distance, suggesting that environmental factors influence the biosynthetic capacity of different populations [8].
In European populations of Bufo bufo, desacetylcinobufagin occurs throughout the species' extensive range, which encompasses most of Europe excluding Ireland, Iceland, parts of Scandinavia, and some Mediterranean islands, extending into western North Asia and northwestern Africa [9] [10]. The European common toad demonstrates adaptive chemical defense production in response to anthropogenic habitat changes, with bufadienolide concentrations varying between natural, agricultural, and urban environments [11].
Ecological studies have demonstrated that Bufo bufo populations adjust their chemical defense production based on environmental conditions, including predator communities and pollution exposure [11]. Urban populations show modified bufadienolide profiles compared to natural habitat populations, indicating phenotypic plasticity in chemical defense systems [11]. This adaptive capacity suggests that desacetylcinobufagin production is subject to environmental regulation and selective pressures.
The distribution of desacetylcinobufagin extends beyond these primary species to include other Bufonidae members. Bufo melanostictus from Southeast Asia contains desacetylcinobufagin at concentrations ranging from 0.12 to 3.69 percent of dry weight [7]. South American species, including Bufo arenarum and Rhinella marina, also produce desacetylcinobufagin, though quantitative data varies significantly between populations and collection methods [12] [13].
The ecological significance of desacetylcinobufagin distribution relates to its role as a predator deterrent and antimicrobial agent. Studies have demonstrated that bufadienolide concentrations in toad secretions correlate with predation pressure and environmental challenges [12] [11]. The compound's antimicrobial properties provide additional ecological advantages, with demonstrated activity against both bacterial and fungal pathogens [12].
The enzymatic mechanisms responsible for desacetylcinobufagin formation involve complex biotransformation processes that modify the side-chain structure of bufadienolide precursors. The primary pathway for desacetylcinobufagin formation involves the deacetylation of cinobufagin at the C-16 position, catalyzed by specific deacetylation enzymes present in toad tissues [14] [15].
Biotransformation studies using filamentous fungi have elucidated the sequential enzymatic steps involved in desacetylcinobufagin formation. Alternaria alternata demonstrates a well-characterized biotransformation pathway beginning with 12β-hydroxylation of cinobufagin, followed by 3-hydroxyl group dehydrogenation, and concluding with C-16 deacetylation [14] [15]. This three-step process occurs with distinct kinetic properties, with 12β-hydroxylation completing within 8 hours as a fast catalytic reaction, while subsequent dehydrogenation and deacetylation proceed at slower rates [14] [15].
The deacetylation mechanism exhibits specific structural requirements for enzymatic recognition. Time-course analyses have revealed that the presence of a C-3 carbonyl group enhances the efficiency of C-16 deacetylation, suggesting that the 3-oxo intermediate facilitates enzymatic binding and catalysis [14] [15]. This observation indicates that the deacetylation process is not a simple hydrolytic reaction but involves complex substrate-enzyme interactions that depend on specific stereochemical configurations.
Cunninghamella elegans provides an alternative biotransformation system that produces desacetylcinobufagin derivatives through hydroxylation and subsequent deacetylation mechanisms [16]. This fungal system generates multiple metabolites, including 12β-hydroxy-desacetylcinobufagin and other novel compounds, demonstrating the diversity of enzymatic modifications possible within the bufadienolide structural framework [16].
The enzymatic specificity of side-chain modifications extends to cytochrome P450 systems identified in toad tissues. CYP46A35, isolated from toad transcriptomes, demonstrates remarkable catalytic efficiency in hydroxylating bufadienolide substrates at specific positions [5]. This enzyme shows improved catalytic performance compared to native systems and exhibits expanded substrate diversity, capable of modifying not only bufadienolides but also common steroid precursors such as progesterone and testosterone [5].
The mechanistic understanding of side-chain modifications has been enhanced by studies of mammalian liver microsomal systems. Rat and human liver microsomes metabolize bufadienolides through pathways that include deacetylation, hydroxylation, and epimerization reactions [17]. These studies have identified 3-dehydrogenation and 3-epimerization as important metabolic transformations that occur alongside deacetylation processes [17].
The regulation of enzymatic side-chain modifications involves tissue-specific expression patterns that concentrate bufadienolide-modifying enzymes in specialized glandular tissues. The 20-fold accumulation of 3β-hydroxysteroid dehydrogenase in venom glands compared to liver tissue demonstrates the specialized nature of bufadienolide biosynthesis [4]. This compartmentalization ensures efficient production and modification of bufadienolides while maintaining separation from general cellular metabolism.
Desacetylcinobufagin represents a significant bufadienolide compound with molecular formula C24H32O5 and molecular weight 400.50 g/mol [1]. This steroid lactone, characterized by its distinctive A/B cis, B/C trans, and C/D cis ring system, demonstrates remarkable pharmacological diversity across multiple therapeutic domains [1] [2]. The compound serves as both an active metabolite of cinobufagin and an independent bioactive entity with distinct mechanistic profiles [2].
Desacetylcinobufagin exhibits potent antineoplastic properties through sophisticated apoptotic pathway modulation mechanisms. The compound primarily functions via the intrinsic mitochondria-dependent apoptosis pathway, initiating a cascade of molecular events that culminate in programmed cell death [3] [4].
Mechanistic Framework of Apoptotic Induction
The antineoplastic mechanism of desacetylcinobufagin involves comprehensive disruption of cellular homeostasis through reactive oxygen species generation and mitochondrial dysfunction. The compound induces rapid, cancer-specific increases in cellular reactive oxygen species, leading to oxidative DNA damage and intense replication stress in malignant cells [4]. This oxidative stress serves as the primary trigger for subsequent apoptotic cascades.
Mitochondrial membrane potential loss represents a critical early event in desacetylcinobufagin-induced apoptosis [3]. The compound causes significant depolarization of mitochondrial membranes, triggering cytochrome c release from mitochondria into the cytoplasm [3]. This cytochrome c translocation activates the caspase cascade, specifically involving caspase-9 and caspase-3 activation, ultimately leading to poly(ADP-ribose) polymerase cleavage and apoptotic cell death [5] [3].
Bcl-2 Family Protein Regulation
Desacetylcinobufagin demonstrates profound effects on Bcl-2 family protein expression, fundamentally altering the balance between pro-apoptotic and anti-apoptotic signals [5] [3]. The compound significantly upregulates Bax protein expression while simultaneously downregulating Bcl-2, Bcl-XL, and MCL-1 proteins [6] [5]. This altered Bax/Bcl-2 ratio creates a pro-apoptotic cellular environment that facilitates mitochondrial outer membrane permeabilization and subsequent apoptotic progression [5] [3].
The modulation of these proteins occurs in a concentration-dependent manner, with desacetylcinobufagin treatment resulting in decreased anti-apoptotic protein levels including xIAP, cIAP-1, and survivin [5]. This comprehensive suppression of survival signals ensures effective apoptotic induction across diverse cancer cell types.
DNA Damage Response and Cell Cycle Regulation
Desacetylcinobufagin activates robust DNA damage response mechanisms that contribute to its antineoplastic efficacy [4]. The compound induces oxidative DNA damage through reactive oxygen species overload, triggering strong DNA damage response signaling pathways [4]. Subsequent phosphorylation of CDC25C and stabilization of p53 downstream of DNA damage response results in activation of the G2/M checkpoint, leading to cell cycle arrest followed by apoptosis induction [4].
This dual mechanism of cell cycle arrest and apoptosis provides enhanced therapeutic efficacy by preventing damaged cells from progressing through mitosis while simultaneously eliminating them through programmed cell death pathways [4]. The temporal coordination of these processes ensures comprehensive antineoplastic activity.
| Research Findings Summary |
|---|
| Cell Lines Studied: HepG2, U2OS, 143B, A375, OCM1, HCT116 |
| IC50 Range: 0.17-120 μg/mL (cell line dependent) |
| Apoptosis Rate: 28.4-56.11% at therapeutic concentrations |
| Mitochondrial Effects: Significant membrane potential loss |
| Caspase Activation: Caspase-3, -9, -12 pathway involvement |
| Protein Modulation: Bax↑, Bcl-2↓, cytochrome c release |
Desacetylcinobufagin demonstrates specific inhibitory activity against Na+/K+-ATPase, representing a critical mechanism underlying its diverse pharmacological effects [7] [8]. The compound functions as a cardiotonic steroid analog, binding to the extracellular cation pathway of the Na+/K+-ATPase and disrupting normal ionic homeostasis [7].
Molecular Binding Characteristics
The Na+/K+-ATPase inhibition by desacetylcinobufagin occurs through high-affinity binding to the α-subunit of the enzyme complex [7]. Spin-labeling studies have revealed that the compound binds within a wide, water-filled cavity that overlaps with the extracellular access channel for cations [7]. This binding site demonstrates significant water accessibility, allowing for dynamic interaction between the inhibitor and the enzyme complex.
The binding affinity of desacetylcinobufagin derivatives exhibits considerable variation based on structural modifications [7]. While the original compound shows lower affinity compared to some derivatives, the binding mode remains consistent with other cardiotonic steroids, involving specific interactions within the transmembrane domain of the Na+/K+-ATPase [7].
Kinetic and Pharmacological Properties
Detailed kinetic analysis reveals that desacetylcinobufagin exhibits complex inhibitory behavior with the Na+/K+-ATPase [7]. The enzyme-inhibitor complex demonstrates two distinct dissociation rates: a fast and a slow component relative to the duration of activity measurement [7]. This biphasic dissociation pattern suggests multiple binding conformations or allosteric effects within the enzyme-inhibitor complex.
The inhibitory potency of desacetylcinobufagin against guinea-pig heart Na+/K+-ATPase demonstrates reduced activity compared to its parent compound cinobufagin [9]. This observation indicates that the acetyl group at position 16 contributes significantly to the binding affinity and inhibitory potency of the compound [9].
Physiological Implications
Na+/K+-ATPase inhibition by desacetylcinobufagin results in fundamental alterations in cellular ionic homeostasis [8]. The blockade of the Na+/K+ pump leads to increased intracellular sodium concentrations and subsequent elevation of intracellular calcium levels through Na+/Ca2+ exchanger activity [8]. These ionic changes contribute to enhanced cardiac contractility and altered cellular excitability.
However, the relationship between Na+/K+-ATPase inhibition and anticancer activity appears complex, as cytotoxic effects are not always proportional to pump inhibition potency [7]. This suggests that desacetylcinobufagin may exert anticancer effects through additional mechanisms beyond Na+/K+-ATPase inhibition.
| Na+/K+-ATPase Inhibition Data |
|---|
| Binding Site: Extracellular cation pathway, α-subunit |
| Cavity Properties: Wide, water-filled, accessible |
| Affinity: High-affinity binding with complex kinetics |
| Dissociation: Biphasic (fast and slow components) |
| Selectivity: Specific for cardiotonic steroid site |
| Functional Impact: Altered Na+/K+/Ca2+ homeostasis |
Desacetylcinobufagin demonstrates significant anti-protozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease [10] [11]. This activity represents a promising therapeutic avenue for addressing American trypanosomiasis, a neglected tropical disease affecting millions of individuals across Latin America [10].
Structure-Activity Relationships
Comprehensive analysis of desacetylcinobufagin derivatives reveals critical structure-activity relationships governing anti-trypanosomal efficacy [10]. The presence of hydroxyl groups at specific positions, particularly at C-14, significantly enhances biological activity against T. cruzi [10]. Bufadienolides with hydroxyl groups at C-14 demonstrate remarkably stronger antitrypanosomal activity compared to compounds with epoxy groups between C-14 and C-15 [10].
Structural modifications involving arginyl-diacid ester substitution at C-3 substantially increase trypanocidal efficacy [10]. This enhancement suggests that the polar, charged nature of these substituents facilitates interaction with parasitic cellular targets or improves bioavailability within the parasitic environment [10].
Mechanism of Anti-Protozoal Action
The anti-protozoal mechanism of desacetylcinobufagin against T. cruzi appears independent of Na+/K+-ATPase inhibition, distinguishing it from the compound's effects in mammalian systems [10]. Biochemical evaluations have revealed that T. cruzi possesses a Na+/K+-ATPase enzyme that demonstrates resistance to traditional cardiotonic steroid inhibition, including ouabain [10].
This resistance suggests that desacetylcinobufagin exerts its anti-trypanosomal effects through alternative molecular targets within the parasite [10]. Potential mechanisms may involve disruption of parasitic membrane integrity, interference with metabolic pathways, or inhibition of essential enzymes specific to trypanosomal biology [10].
Efficacy and Selectivity Profile
Quantitative assessment of anti-trypanosomal activity reveals IC50 values ranging from 8.0 to 29.0 μM against T. cruzi trypomastigotes, depending on specific structural features [10]. These concentrations demonstrate favorable potency compared to existing therapeutic options for Chagas disease [10].
The selectivity profile of desacetylcinobufagin shows variable cytotoxicity against mammalian cells, with IC50 values ranging from 0.17 to 54.11 μM in different cell lines [10]. Importantly, certain structural variants exhibit low mammalian cytotoxicity while maintaining anti-trypanosomal activity, suggesting potential for therapeutic development [10].
Comparative Therapeutic Potential
Desacetylcinobufagin derivatives demonstrate superior activity compared to some previously studied compounds [10]. For instance, hellebrigenin, another bufadienolide, showed anti-trypanosomal activity with an IC50 of 91.7 μg/mL, while telocinobufagin failed to demonstrate activity at concentrations up to 200 μg/mL [10]. This comparison highlights the enhanced potency of properly substituted desacetylcinobufagin analogs.
The structural requirements for optimal anti-trypanosomal activity include the presence of arginyl-diacid esters at C-3 and hydroxyl groups at C-14 [10]. These features appear essential for effective biochemical interactions with biological targets present in T. cruzi parasites [10].
| Anti-Trypanosomal Activity Summary |
|---|
| Target Organism: Trypanosoma cruzi (Chagas disease) |
| IC50 Range: 8.0-29.0 μM (structure dependent) |
| Mechanism: Independent of Na+/K+-ATPase inhibition |
| Key Structural Features: C-14 hydroxyl, C-3 arginyl-diacid |
| Selectivity: Variable mammalian cytotoxicity |
| Reference Standard: Benznidazole IC50: 2.73 μM |